Molecular weight and formula of 3-Methyl-6-isoquinolinemethanol
Molecular weight and formula of 3-Methyl-6-isoquinolinemethanol
An In-depth Technical Guide to 3-Methyl-6-isoquinolinemethanol: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 3-Methyl-6-isoquinolinemethanol, a heterocyclic compound of interest to researchers and professionals in drug development. The isoquinoline scaffold is a well-established pharmacophore present in numerous natural alkaloids and synthetic molecules with diverse biological activities. The strategic placement of a methyl group at the 3-position and a methanol group at the 6-position can significantly influence the compound's physicochemical properties, metabolic stability, and target interactions. This document details the molecular characteristics, proposes a viable synthetic pathway, outlines potential applications in medicinal chemistry, and provides standardized analytical methodologies for its characterization.
The Isoquinoline Scaffold in Drug Discovery
Isoquinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is the backbone for a vast number of natural plant alkaloids, including papaverine and morphine, and is a privileged scaffold in medicinal chemistry.[1] The isoquinoline ring system's ability to interact with a wide range of biological targets has led to its incorporation into drugs with applications across various therapeutic areas.
The substitution pattern on the isoquinoline core is critical for defining its pharmacological profile. The introduction of a methyl group, often referred to as a "magic methyl," can have profound effects on a molecule's properties.[2] A methyl group can enhance binding affinity through hydrophobic interactions, block metabolic soft spots to improve pharmacokinetic profiles, and modulate the overall conformation of the molecule.[2]
Physicochemical Properties of 3-Methyl-6-isoquinolinemethanol
A precise understanding of the physicochemical properties of 3-Methyl-6-isoquinolinemethanol is fundamental for its application in drug discovery and development. These properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁NO | Derived from base structure |
| Molecular Weight | 173.21 g/mol | Calculated |
| IUPAC Name | (3-methylisoquinolin-6-yl)methanol | IUPAC Nomenclature |
| CAS Number | Not available | N/A |
Note: The molecular formula is derived by starting with the base isoquinoline (C₉H₇N), adding a methyl group (-CH₃) at the 3-position, and a methanol group (-CH₂OH) at the 6-position, with corresponding adjustments to the hydrogen count on the aromatic ring.
Proposed Synthesis of 3-Methyl-6-isoquinolinemethanol
A key intermediate for this synthesis would be 6-methylisoquinoline, which can be synthesized via various methods. Subsequently, a formylation reaction followed by reduction would yield the target compound.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-Methyl-6-isoquinolinemethanol.
Experimental Protocol: Reduction of 3-Methylisoquinoline-6-carbaldehyde
This protocol describes the final reduction step to yield the target compound.
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Dissolution: Dissolve 3-Methylisoquinoline-6-carbaldehyde in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.
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Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
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Reaction: Allow the reaction to proceed for 1-2 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of water.
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Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Research and Drug Development
The structural features of 3-Methyl-6-isoquinolinemethanol suggest several potential applications in medicinal chemistry and drug discovery.
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CNS Disorders: Tetrahydroisoquinoline derivatives have been investigated as selective κ-opioid receptor antagonists for treating substance abuse, depression, and anxiety.[2] The core structure of 3-Methyl-6-isoquinolinemethanol makes it a candidate for derivatization and screening for activity against central nervous system targets.
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Anticancer Agents: The quinoline ring system is a common scaffold in compounds studied for their anticancer properties.[5] Modifications at various positions on the quinoline and isoquinoline rings can lead to derivatives with improved potency and selectivity.[5]
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Metabolic Stability: The methyl group at the 3-position can serve to block potential sites of metabolism, potentially increasing the compound's metabolic stability and oral bioavailability.[2]
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Fragment-Based Drug Design: As a relatively small molecule with key functional groups (a hydrogen bond donor/acceptor in the methanol group and a hydrophobic methyl group), it could be a valuable fragment for screening against various biological targets.
Analytical Characterization
The identity and purity of 3-Methyl-6-isoquinolinemethanol can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for the analysis of related quinoline and isoquinoline derivatives.[6]
Analytical Workflow Diagram
Caption: General analytical workflow for the characterization of 3-Methyl-6-isoquinolinemethanol.
High-Performance Liquid Chromatography (HPLC) Method
A general HPLC method for the analysis of 3-Methyl-6-isoquinolinemethanol can be adapted from established protocols for similar compounds.[6]
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a suitable wavelength determined by UV-Vis spectroscopy.
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Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be used for the identification and quantification of the compound, particularly for assessing volatile impurities.[6]
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Instrumentation: A gas chromatograph coupled with a mass spectrometer.
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Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Inlet Temperature: 250°C.
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Oven Temperature Program: A temperature gradient program to ensure adequate separation.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
Conclusion
3-Methyl-6-isoquinolinemethanol represents a promising chemical entity for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines the pharmacologically relevant isoquinoline core with a "magic methyl" group and a functional methanol handle. This guide provides a foundational understanding of its properties, a roadmap for its synthesis, and a framework for its analytical characterization, thereby enabling its exploration by researchers and scientists in the pharmaceutical industry.
References
- SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org.
- 3-Methylisoquinoline | C10H9N | CID 14306. PubChem.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Benchchem.
- Isoquinoline, 3-methyl-. NIST WebBook.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- 3-Methylisoquinoline 98 1125-80-0. Sigma-Aldrich.
- 3-Methylquinoline | C10H9N | CID 11926. PubChem.
- Isoquinoline, 3-methyl-. NIST WebBook.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Benchchem.
- Isoquinoline. Wikipedia.
- 6-Methylisoquinoline | C10H9N | CID 640959. PubChem.
- A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline. Benchchem.
- Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812. PubChem.
- An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. Benchchem.
- Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.
